

4-Hydroxy-8-methoxyquinoline CAS number and identification

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Compound of Interest

Compound Name: **4-Hydroxy-8-methoxyquinoline**

Cat. No.: **B1267725**

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An In-depth Technical Guide to **4-Hydroxy-8-methoxyquinoline**: CAS Number, Identification, and Analysis

Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-8-methoxyquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed exploration of the essential identifiers, physicochemical properties, and advanced analytical methodologies required for the unambiguous identification and characterization of this molecule. We will delve into the causality behind experimental choices for spectroscopic and chromatographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Core Compound Identification

The unique identity of any chemical compound begins with its universally recognized identifiers. For **4-Hydroxy-8-methoxyquinoline**, these are crucial for database searches, procurement, and regulatory compliance. The primary identifier is the Chemical Abstracts Service (CAS) number.

Identifier	Value	Source
CAS Number	21269-34-1	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2]
Molecular Weight	175.18 g/mol	[2]
Canonical SMILES	COc1=CC=CC2=C1NC=CC2=O	[2]
InChI Key	DJVMLGPDKKYJW-UHFFFAOYSA-N	

A key structural feature of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium is crucial to consider during spectroscopic analysis as it can be influenced by the solvent and physical state.

Caption: Keto-enol tautomerism of **4-Hydroxy-8-methoxyquinoline**.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for handling and analysis.

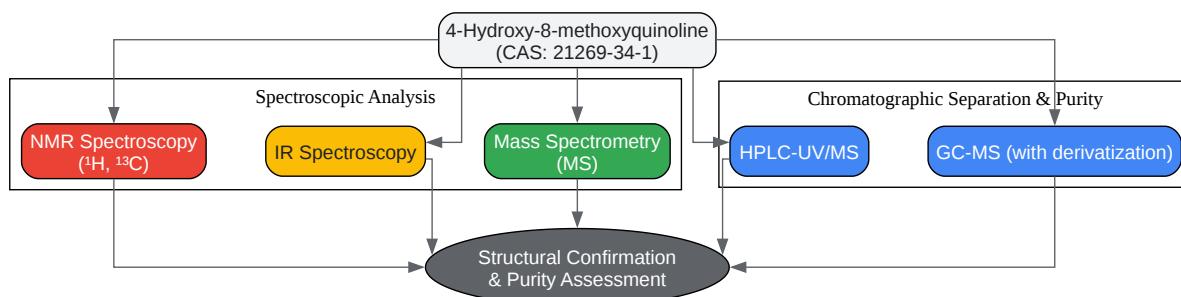
Property	Value	Source
Appearance	Solid	
Solubility	Low solubility in water, soluble in organic solvents like ethanol.	[3]
Storage Class	11 - Combustible Solids	

Safety Information: **4-Hydroxy-8-methoxyquinoline** is classified as hazardous. It is essential to consult the Safety Data Sheet (SDS) before handling.

- Signal Word: Danger
- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)
- Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)

Spectroscopic Characterization Workflow

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure. Due to the limited availability of published experimental spectra for this specific compound, the following data is predictive, based on established principles and data from analogous structures.^{[4][5]} The combined use of NMR, IR, and MS forms a robust, self-validating system for structural elucidation.^{[6][7]}



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Caption: Integrated workflow for the identification and analysis of **4-Hydroxy-8-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The choice of deuterated solvent (e.g., DMSO-d₆, CDCl₃) is critical as it can influence the position of exchangeable protons (OH/NH).[4]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

- $\delta \sim$ 11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the exchangeable proton of the hydroxyl (enol) or NH (keto) group.
- $\delta \sim$ 7.8-8.1 ppm (doublet, 1H): Aromatic proton ortho to the nitrogen.
- $\delta \sim$ 7.0-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the benzene ring.
- $\delta \sim$ 6.2-6.5 ppm (singlet, 1H): Proton at the C3 position.
- $\delta \sim$ 3.9 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

- $\delta \sim$ 175-180 ppm: C4 (carbonyl in keto form or C-OH in enol form).
- $\delta \sim$ 140-150 ppm: Aromatic carbons attached to heteroatoms (C8a, C8).
- $\delta \sim$ 110-135 ppm: Remaining aromatic carbons.
- $\delta \sim$ 100-105 ppm: C3.
- $\delta \sim$ 56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[8]

Predicted IR Absorption Bands (ATR):

- 3300-2500 cm⁻¹ (broad): O-H stretch of the hydroxyl group and/or N-H stretch of the keto tautomer, often showing broadness due to hydrogen bonding.

- $\sim 3050 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950, 2850 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methoxy group.
- $\sim 1650 \text{ cm}^{-1}$: C=O stretching (from the keto tautomer).
- $\sim 1620, 1580, 1500 \text{ cm}^{-1}$: C=C and C=N stretching vibrations within the aromatic quinoline ring system.
- $\sim 1250 \text{ cm}^{-1}$: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
- $\sim 1050 \text{ cm}^{-1}$: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[9][10]

Expected Mass Spectrum Data:

- Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule. Electron Ionization (EI) can also be used.
- Molecular Ion Peak ($[\text{M}+\text{H}]^+$): $m/z = 176.0655$ (for $\text{C}_{10}\text{H}_{10}\text{NO}_2^+$). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (mass errors $< 5 \text{ mDa}$).[9][10]
- Key Fragments: Fragmentation would likely involve the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group, followed by the loss of carbon monoxide (CO).

Chromatographic Analysis

Chromatography is essential for separating the compound from impurities and for quantification. The choice between HPLC and GC is dictated by the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile, polar compounds like hydroxyquinolines.[\[11\]](#)

Rationale for Method Development: Quinoline derivatives can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols on the silica surface.[\[12\]](#) A mixed-mode column (e.g., Primesep 100) with both reversed-phase and ion-exchange characteristics can provide superior retention and peak symmetry for basic quinoline molecules.[\[13\]](#) Alternatively, a high-purity, end-capped C18 column can be used with an acidic mobile phase to suppress silanol activity and ensure the analyte is in a single ionic form.

Step-by-Step Protocol:

- **Column:** Primesep 100 mixed-mode column (5 μ m, 4.6 x 150 mm) or equivalent high-purity C18 column.
- **Mobile Phase:** An isocratic mixture of Acetonitrile and water (e.g., 30:70 v/v) containing an acidic modifier. For UV detection, 0.1% formic acid or phosphoric acid is suitable. For LC-MS compatibility, 0.1% formic acid or an ammonium formate buffer should be used.[\[12\]](#)[\[13\]](#)
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at ~240-250 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.
- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
- **Validation:** The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[\[11\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of **4-Hydroxy-8-methoxyquinoline** is challenging due to its low volatility and the presence of a polar hydroxyl/amino group, which can cause peak tailing and poor chromatographic performance.[\[14\]](#)

Causality for Derivatization: To overcome these limitations, chemical derivatization is a necessary sample preparation step.[14] This process converts the polar -OH/-NH group into a less polar, more volatile, and thermally stable derivative, making the compound amenable to GC analysis. Silylation, converting the active hydrogen to a trimethylsilyl (TMS) ether, is a common and effective strategy.

Step-by-Step Protocol:

- Derivatization: a. Place 1 mg of the dried sample in a 2 mL reaction vial. b. Add 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 μ L of a suitable solvent like pyridine or acetonitrile. c. Seal the vial and heat at 60-70 °C for 30 minutes. d. Cool the vial to room temperature before injection.
- GC-MS System: a. Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 μ m), is typically suitable.[15] b. Injector: Set to 250 °C in splitless mode. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15] d. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific derivative. e. MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
- Data Analysis: The resulting mass spectrum will correspond to the TMS derivative. The molecular ion will be 72 mass units higher than the parent compound. The fragmentation pattern will be characteristic of the TMS-derivatized structure.

Conclusion

The definitive identification of **4-Hydroxy-8-methoxyquinoline** (CAS: 21269-34-1) requires a multi-faceted analytical approach. This guide has outlined the foundational identifiers and provided a detailed, rationale-driven framework for its characterization using NMR, IR, and MS, as well as separation by HPLC and GC-MS. By understanding the principles behind method selection—such as the necessity of derivatization for GC-MS and the advantages of mixed-mode columns in HPLC—researchers can generate reliable and reproducible data. This integrated workflow ensures a high degree of confidence in the identity, purity, and structure of this important quinoline derivative.

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